molecular formula C24H20N4O3S B4079094 N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide

Cat. No. B4079094
M. Wt: 444.5 g/mol
InChI Key: QQYDKXRUIWXRNK-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide, also known as BPN14770, is a small molecule drug that has been recently developed as a potential treatment for cognitive disorders such as Alzheimer's disease. The compound has shown promising results in preclinical studies, and it is currently being evaluated in clinical trials.

Mechanism of Action

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide is a selective inhibitor of phosphodiesterase-4D (PDE4D), an enzyme that plays a key role in regulating cyclic adenosine monophosphate (cAMP) levels in the brain. By inhibiting PDE4D, N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide increases cAMP levels, which in turn activates the protein kinase A (PKA) signaling pathway. This leads to the activation of several downstream targets, including the cAMP response element-binding protein (CREB), which is involved in the regulation of synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide has been shown to have several biochemical and physiological effects in preclinical studies. The compound increases the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in promoting neuronal survival and plasticity. N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide also reduces the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which are associated with neuroinflammation and cognitive decline.

Advantages and Limitations for Lab Experiments

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide has several advantages for lab experiments. The compound is highly selective for PDE4D, which reduces the risk of off-target effects. N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide is also orally bioavailable, which makes it easy to administer to animals. However, one limitation of N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide is its relatively short half-life, which may require frequent dosing in clinical settings.

Future Directions

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide has shown promising results in preclinical studies, and it is currently being evaluated in clinical trials for the treatment of cognitive disorders. However, there are several future directions that could be explored to further understand the potential of N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide. These include:
1. Investigating the long-term effects of N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide on cognitive function and neuroinflammation in animal models.
2. Exploring the potential of N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide as a treatment for other cognitive disorders, such as Parkinson's disease and schizophrenia.
3. Investigating the potential of N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide as a cognitive enhancer in healthy individuals.
4. Developing novel formulations of N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide to improve its pharmacokinetic properties and extend its half-life.
5. Investigating the potential of N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide as a combination therapy with other drugs for the treatment of cognitive disorders.

Scientific Research Applications

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide has been extensively studied in preclinical models of cognitive disorders, including Alzheimer's disease. The compound has been shown to improve cognitive function, reduce amyloid-beta levels, and decrease neuroinflammation in animal models. N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide has also been shown to be safe and well-tolerated in preclinical studies.

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-nitro-4-pyrrolidin-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O3S/c29-23(16-10-11-20(21(15-16)28(30)31)27-12-3-4-13-27)25-18-7-5-6-17(14-18)24-26-19-8-1-2-9-22(19)32-24/h1-2,5-11,14-15H,3-4,12-13H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQYDKXRUIWXRNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5S4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-nitro-4-(pyrrolidin-1-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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